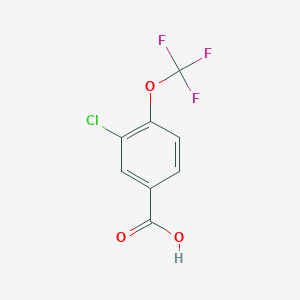

3-Chloro-4-(trifluoromethoxy)benzoic acid

Descripción general

Descripción

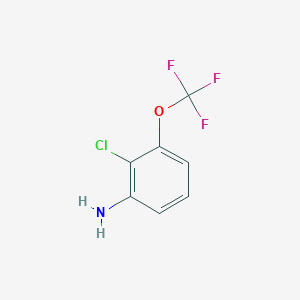

The compound of interest, 3-Chloro-4-(trifluoromethoxy)benzoic acid, is a halogenated benzoic acid derivative characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzene ring. This structure is related to various other benzoic acid derivatives that have been synthesized and studied for their unique properties and potential applications in different fields, such as liquid crystal technology and pharmaceuticals .

Synthesis Analysis

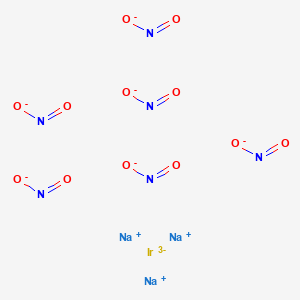

The synthesis of halogenated benzoic acids often involves multi-step reactions, starting from simpler aromatic compounds or their nitro derivatives. For instance, the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid was achieved by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives was described starting from nitro derivatives, which were reduced to anilines, followed by several transformation steps to obtain the final benzoic acids . These methods highlight the complexity and the careful control required in the synthesis of such halogenated benzoic acid compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing how the ions pack in chains through hydrogen bond interactions . Similarly, the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid showed that the carboxyl group is twisted relative to the benzene ring, and molecules form dimers linked by hydrogen bonds .

Chemical Reactions Analysis

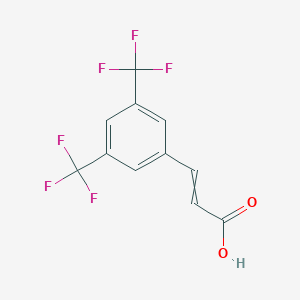

The reactivity of halogenated benzoic acids can lead to various chemical transformations. An unprecedented method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids was reported, involving stirring in POCl3 at high temperatures . This type of reactivity is crucial for the development of new synthetic pathways and can lead to the formation of novel compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms and other functional groups can significantly affect properties such as melting and boiling points, solubility, and the ability to form hydrogen bonds. For example, the mesogen with a thermotropic cubic phase, which is a derivative of benzoic acid, exhibits a sequence of isotropic, cubic, and hexagonal columnar phases due to its partially perfluorinated chains and hydrogen bonding capability . These properties are essential for the potential use of such compounds in advanced materials and technologies.

Aplicaciones Científicas De Investigación

-

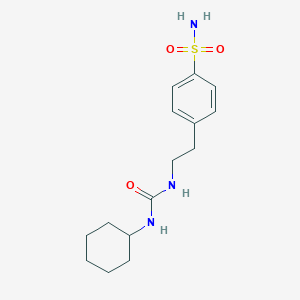

Agrochemical and Pharmaceutical Industries

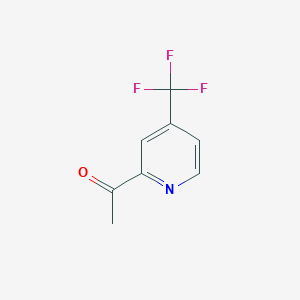

- This compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Antibacterial and Antifungal Properties

- Research suggests that 3F-4TFMBA exhibits antibacterial and antifungal properties.

- It displayed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

-

Synthesis of Trifluoromethylpyridines

- This compound can be used in the synthesis of trifluoromethylpyridines , which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Trifluoromethylpyridines and its derivatives are used in the protection of crops from pests .

- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

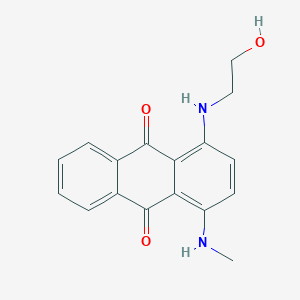

Antifungal and Antimalarial Agents

-

Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

-

Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids

-

Synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride

-

Preparation of Biologically Active Compounds

-

Synthesis of Salicylanilide 4-(trifluoromethoxy)benzoates

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVQWEOEEXGRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378744 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethoxy)benzoic acid | |

CAS RN |

158580-93-9 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

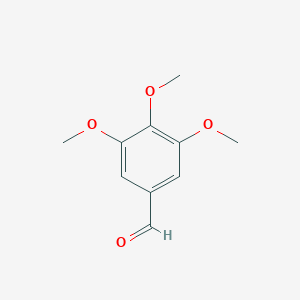

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)